molecular formula C10H13N3O4 B2955071 Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate CAS No. 2319891-40-0

Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate

Cat. No. B2955071
CAS RN: 2319891-40-0
M. Wt: 239.231
InChI Key: VARZOZNJSVZHLJ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate is a chemical compound with the molecular formula C10H13N3O4 .


Synthesis Analysis

A new methodology for the synthesis of novel benzo [b] [1,4]diazepine derivatives via a one-pot, multi-component reaction of benzaldehyde, o-phenylenediamine, and ethyl propiolate has been developed . The key advantages of this methodology are readily available starting materials, operationally simple, metal-free reaction conditions, simplicity of product isolation and good yields .


Molecular Structure Analysis

The crystal structure of ethyl (E)-1-(3-ethoxy-3-oxoprop-1-en-1-yl)-2-(4-nitrophenyl)-2,5-dihydro-1H-benzo[b][1,4]diazepine-3-carboxylate, C23H23N3O6, has been studied . The structure was confirmed by NMR, HRMS and XRD .

Scientific Research Applications

Applications in Crystal Structure Analysis

The study of compounds similar to Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate has contributed to understanding crystal structures and hydrogen bonding mechanisms. For example, the crystal structure of 5-Deoxy-5-C-(5-ethoxycarbonyl-1,2,3-triazol-1-yl)-1,2-O-isopropylidene-α-d-xylofuranose revealed insights into the arrangement and bonding in crystals without unusual bond lengths or angles, demonstrating the potential of such compounds in elucidating structural details of more complex systems (Horton et al., 1997).

Synthesis and Rearrangement Studies

Ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate related compounds have been crucial in studying synthesis and rearrangement processes. For instance, the synthesis of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates demonstrated ring–chain isomerization depending on solvent and substituent length, highlighting the versatility of triazole compounds in chemical synthesis (Pryadeina et al., 2008).

Peptide Synthesis Applications

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate has been identified as an optimal coupling reagent in solid-phase peptide synthesis, showcasing high coupling efficiency and facilitating real-time monitoring of peptide synthesis cycles. This highlights the compound's utility in the synthesis of complex biological molecules and potential applications in drug development and biochemical research (Jiang et al., 1998).

properties

IUPAC Name

ethyl 1-(3-ethoxy-3-oxoprop-1-en-2-yl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-4-16-9(14)7(3)13-6-8(11-12-13)10(15)17-5-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARZOZNJSVZHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C(=C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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